molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B3418895 2,4-Dinitrotoluene CAS No. 1326-41-6

2,4-Dinitrotoluene

Cat. No.: B3418895
CAS No.: 1326-41-6
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N
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Description

2,4-Dinitrotoluene (2,4-DNT) is an organic compound with the formula C~7~H~6~N~2~O~4~, appearing as a pale yellow to orange crystalline solid at room temperature . It is one of the most common of the six possible isomers of dinitrotoluene. This compound is a critical industrial intermediate; approximately 1.4 billion kilograms are produced annually, with its primary use being in the production of toluene diisocyanate, which is essential for manufacturing flexible polyurethane foams . A significant portion of production is also converted to trinitrotoluene (TNT) . In propellants, 2,4-DNT has historically served as a plasticizer, a deterrent coating, and a burn rate modifier, often used in combination with compounds like dibutyl phthalate . From a research perspective, this compound is a subject of significant interest in environmental science and toxicology. The U.S. Environmental Protection Agency (EPA) has listed it as a priority pollutant, driving research into remediation technologies . Advanced oxidation processes (AOPs), such as dielectric barrier discharge plasma combined with novel catalysts like Fe–RGO–BiVO~4~ nanocomposites, are being investigated for the efficient degradation of 2,4-DNT in contaminated water . Toxicological research is paramount. The National Institute for Occupational Safety and Health (NIOSH) regards technical-grade DNT and specific isomers as potential human carcinogens and possible inducers of adverse reproductive effects based on animal studies . Oral administration of 2,4-DNT in animal models has been associated with the development of subcutaneous fibromas and mammary fibroadenomas . The compound is highly toxic, with a permissible exposure limit (PEL) of 1.5 mg/m³, and exposure can convert hemoglobin into methemoglobin, impairing oxygen transport in the blood . It is a listed hazardous waste (EPA Hazardous Waste Number D030) . Physically, this compound has a melting point of 70 °C (158 °F) and decomposes at temperatures between 250–300 °C . It is soluble in organic solvents like ethanol, acetone, and benzene but is insoluble in water . Researchers value this chemical for studies in organic synthesis, explosives chemistry, polymer science, environmental remediation, and carcinogenicity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS No.

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture of nitric acid and sulfuric acid. The nitration of toluene sequentially produces mononitrotoluene, dinitrotoluene, and finally trinitrotoluene. The nitration of 4-nitrotoluene specifically yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous operation under controlled conditions. The nitration process typically yields a mixture containing about 96% this compound . The reaction is carried out using mixed acid (containing equimolar nitric acid) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2,4-Dinitrobenzoic acid.

    Reduction: 2,4-Toluenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Uses

Explosives Production
2,4-DNT is primarily utilized in the production of explosives. It serves as an intermediate in the synthesis of trinitrotoluene (TNT) and is also used in the formulation of gelatin explosives. Its role includes:

  • Modifier for Smokeless Powders : Enhances performance characteristics.
  • Plasticizer for Cellulose Nitrate : Improves flexibility and stability in explosive formulations .

Polyurethane Manufacturing
A significant portion of 2,4-DNT is hydrogenated to produce 2,4-diaminotoluene, which is a precursor for toluene diisocyanate (TDI), a key monomer in polyurethane production. The mixed isomers of dinitrotoluenes are also employed to create mixed toluene diisocyanates, providing cost-effective solutions in polyurethane applications .

Organic Synthesis

2,4-DNT is integral in organic synthesis processes:

  • Production of Toluidines and Dyes : It acts as a precursor for various chemical compounds, including toluidines which are used in dye manufacturing.
  • Research Applications : Used in studies focusing on biotransformation and degradation pathways in environmental science .

Environmental Research

Biodegradation Studies
Research has demonstrated that 2,4-DNT can be biodegraded by microbial consortia under specific conditions. For instance, phototrophic co-cultures have been shown to effectively convert 2,4-DNT using light and CO₂ as inputs. This highlights its potential for bioremediation applications .

Health and Safety Research

Numerous studies have investigated the toxicological effects of 2,4-DNT. These studies often involve animal models to assess potential carcinogenic effects and other health impacts:

  • Animal Studies : Research involving mice and rats has indicated various health impacts such as reduced body weight and increased tumor incidence at higher doses .
  • Environmental Impact Assessments : Investigations into the effects of 2,4-DNT on plant metabolism reveal significant phytotoxicity, affecting mineral balance and overall plant health .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Explosives ProductionModifier for smokeless powdersEnhances performance characteristics
Precursor for TNTKey ingredient in military and commercial explosives
Polyurethane ManufacturingIntermediate for TDICost-effective mixed isomer production
Organic SynthesisProduction of toluidinesUsed in dye manufacturing
Environmental ResearchBiodegradation studiesMicrobial degradation pathways being explored
Health ResearchToxicological assessmentsAnimal studies indicate potential health risks

Case Study 1: Toxicological Assessment

In a study conducted by the United States National Cancer Institute (1978), groups of B6C3F1 mice were fed diets containing varying concentrations of 2,4-DNT over an extended period. The results indicated a correlation between dosage and body weight reduction without a significant increase in tumor incidence.

Case Study 2: Biodegradation Pathways

A recent investigation into the biodegradation of 2,4-DNT revealed that specific microbial consortia could effectively degrade the compound under aerobic conditions. This research supports the viability of using such biological systems for environmental remediation efforts .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers of Dinitrotoluene

Dinitrotoluene (DNT) exists as six structural isomers, differing in nitro group positions. Key isomers include:

Property 2,4-DNT 2,6-DNT 3,4-DNT 3,5-DNT
CAS Registry Number 121-14-2 606-20-2 610-39-9 618-85-9
Major Use TNT precursor Explosive additive Limited industrial Intermediate in dyes
Toxicity (Acute) High (hepatotoxic) Moderate Low data Low data
Environmental Persistence High Moderate Moderate Low
Metabolism in Humans 2,4-Dinitrobenzoic acid (major) 2,6-Dinitrobenzyl alcohol Not characterized Not characterized

Data derived from IARC and ATSDR reports .

Key Differences :

  • 2,4-DNT vs. 2,6-DNT : While both are TNT precursors, 2,4-DNT exhibits higher toxicity and environmental persistence. 2,6-DNT is less hepatotoxic but associated with reproductive toxicity in rats .
  • 3,4-DNT and 3,5-DNT: Limited industrial use and toxicity data; these isomers are less environmentally prevalent .

Comparison with Trinitrotoluene (TNT) and DNAN

Property 2,4-DNT TNT DNAN (2,4-Dinitroanisole)
Structure C₇H₆N₂O₄ C₇H₅N₃O₆ C₇H₆N₂O₅
Primary Use TNT precursor Military explosive Insensitive munitions
Degradation Pathways Phytoremediation, bacterial ring cleavage Photolysis, alkaline hydrolysis Alkaline hydrolysis, microbial reduction
Toxicity Hepatotoxic, mutagenic Carcinogenic, neurotoxic Less toxic than TNT

Data from .

Key Insights :

  • Degradation : 2,4-DNT is uniquely amenable to phytoremediation via engineered "dinitrotoluene scavenger" plants, which fully mineralize it into acetyl-CoA and ATP without toxic intermediates . In contrast, TNT degradation often produces toxic nitroso derivatives .
  • Alkaline Hydrolysis: 2,4-DNT and DNAN undergo denitration under alkaline conditions, but 2,4-DNT forms nitrophenols, while DNAN produces less hazardous metabolites .

Environmental Remediation and Detection

Degradation Efficiency Across Compounds
Compound Remediation Method Efficiency (Time) Key Intermediates
2,4-DNT Engineered phytoremediation 100% in 10 days (40 mg/kg) None detected
TNT Microbial reduction Partial (weeks) 4-Amino-2,6-DNT (toxic)
2,6-DNT Bacterial oxidation Slow (nitroso compounds) 2-Nitroso-6-DNT (unstable)
Sensor Selectivity

Electrochemical sensors modified with iron nanoparticles show high specificity for 2,4-DNT over 2,6-DNT, 2-NT, and 1,3-DNB due to its distinct redox behavior .

Toxicological Profiles

Compound Human Health Risks Ecotoxicity (Aquatic)
2,4-DNT Methaemoglobinaemia, liver damage LC₅₀ (Fish): 4.8 mg/L
TNT Carcinogenicity (Group 2B) LC₅₀ (Fish): 1.2 mg/L
2,6-DNT Reproductive toxicity LC₅₀ (Fish): 12 mg/L

Biological Activity

2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber. Its biological activity has been extensively studied due to its potential health risks and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2,4-DNT, including its toxicity, mutagenicity, and effects on different biological systems.

Toxicological Profile

Acute and Chronic Toxicity

2,4-DNT exhibits significant toxicity in various animal models. The oral LD50 values indicate that it is moderately to highly toxic to rats and mice. In chronic toxicity studies conducted on mice, significant adverse effects were observed at doses as low as 14 mg/kg/day. High-dose groups exhibited decreased weight gain, toxic anemia, and organ weight changes (spleen and liver) .

Table 1: Summary of Toxicity Studies on 2,4-DNT

StudySpeciesDose (mg/kg/day)Observed Effects
Lee et al. (1978)Rats34 - 266Decreased spermatogenesis, body weight loss
Hong et al. (1985)Mice14 - 898Anemia, organ weight changes
Lane et al. (1985)Rats60 - 240Reduced mating index

Reproductive and Developmental Effects

Research indicates that 2,4-DNT has adverse reproductive effects. In male rats, it caused anti-spermatogenic activity leading to decreased fertility rates . A study involving Sprague-Dawley rats reported significant reductions in mating indices at high doses (240 mg/kg/day), suggesting a direct impact on reproductive capabilities .

Mutagenicity and Carcinogenicity

2,4-DNT is classified as a probable human carcinogen (Class B2) by the EPA due to its mutagenic properties . Studies have shown that exposure to this compound can lead to genetic mutations through the generation of reactive oxygen species (ROS) during its metabolism . The compound's degradation products have also been implicated in inducing oxidative stress responses that may contribute to mutagenesis.

Environmental Impact

The environmental persistence of 2,4-DNT raises concerns regarding its ecological effects. It has been detected in surface water samples near former munitions manufacturing sites in Germany . Biodegradation studies indicate that certain microbial strains can effectively degrade 2,4-DNT under anaerobic conditions, achieving removal efficiencies above 99% .

Table 2: Environmental Concentrations of 2,4-DNT

LocationConcentration (µg/L)
Hischagen/Waldhof3.1 - 13.0
River Losse0.5
River Elbe0.1 - 1.3

Case Studies

A noteworthy case study involved underground copper miners in Germany exposed to DNT through skin contact. This study identified several cases of renal cell cancer among the exposed population . Such findings underscore the potential occupational hazards associated with exposure to this compound.

Q & A

Q. What analytical methods are recommended for detecting 2,4-DNT in environmental samples?

Gas chromatography (GC) with microfabricated focusers and sensor arrays enables rapid detection of 2,4-DNT at sub-parts-per-billion concentrations in air, with a limit of detection (LOD) of 0.12 ppb per 1-L sample. Electrochemical sensors using ZnO–Ag₂O nanocomposites offer label-free, selective detection in water matrices, leveraging redox activity of nitro groups . For aqueous samples, liquid chromatography-mass spectrometry (LC/MS) is employed to monitor hydrolysis byproducts and degradation intermediates .

Q. How are toxicity assessments of 2,4-DNT conducted in preclinical studies?

Chronic toxicity is evaluated via oral gavage in rodents, with endpoints including methemoglobinemia, hepatotoxicity, and reproductive effects (e.g., reduced sperm count). The U.S. EPA recommends benchmark dose modeling for risk assessment, using data from hepatic and mammary tumor incidence in rats . Acute exposure studies focus on CNS depression and hematological changes, while in vitro assays assess mutagenicity via Ames tests and sister chromatid exchange assays .

Q. What are the standard protocols for degrading 2,4-DNT in contaminated water?

The 3D electro-Fenton (3D/EF) process using magnetic activated carbon (GAC/Fe₃O₄) particle electrodes achieves >90% degradation under optimized conditions: pH 3, 20 mA/cm² current density, and 0.5 mM Fe²⁺. Persulfate activation with zero-valent iron (ZVI) is another advanced oxidation method, monitored via 3D fluorescence and FTIR spectroscopy to track aromatic ring cleavage and nitro group reduction .

Advanced Research Questions

Q. How do microbial degradation pathways for 2,4-DNT differ across species?

Fungi: Rare fungal species (e.g., Phanerochaete chrysosporium) transform 2,4-DNT via nitroreductases, producing 2-amino-4-nitrotoluene. Bacteria: Engineered E. coli with synthetic pathways fully mineralize 2,4-DNT into tricarboxylic acid (TCA) cycle intermediates, using nitroreductases and cytochrome P450 systems. Key metabolites include 4-methyl-5-nitrocatechol and 2,4-dinitrobenzaldehyde .

Q. What kinetic models describe the hydrogenation of 2,4-DNT in catalytic systems?

Hydrogenation over Pd/Al₂O₃ follows a Langmuir-Hinshelwood mechanism, with rate dependence on H₂ pressure (0.5–1.5 MPa) and catalyst loading (2–10 g/L). The rate equation is:

r=kPH2[2,4-DNT]1+K1[2,4-DNT]+K2PH2r = \frac{k \cdot P_{H_2} \cdot [2,4\text{-DNT}]}{1 + K_1 \cdot [2,4\text{-DNT}] + K_2 \cdot P_{H_2}}

Nonisothermal effects at 323–363 K show a 2.5-fold rate increase, attributed to enhanced H₂ dissociation on Pd sites .

Q. How do spectroscopic techniques elucidate structural changes during 2,4-DNT degradation?

  • 3D fluorescence : Identifies quinone-like intermediates via excitation/emission matrix (EEM) shifts (λexem = 280/350 nm → 320/420 nm).
  • FTIR : Tracks nitro group (–NO₂) loss (peak at 1530 cm⁻¹) and carboxyl group (–COOH) formation (1700 cm⁻¹).
  • 2D correlation analysis : Resolves sequential degradation steps, showing nitro reduction precedes aromatic ring oxidation .

Q. What contradictions exist in carcinogenicity data for 2,4-DNT, and how are they resolved?

Animal studies: Technical-grade 2,4-DNT induces hepatocellular carcinomas (rats) and mammary tumors (mice) at 50–100 mg/kg/day. Human studies: Occupational exposure data show no significant cancer mortality but conflicting reproductive effects (e.g., reduced sperm count vs. no hormonal disruption). IARC classifies 2,4-DNT as Group 2B (possibly carcinogenic) due to mechanistic evidence of DNA adduct formation and oxidative stress .

Q. How does alkaline hydrolysis of 2,4-DNT compare to TNT and DNAN?

Parameter2,4-DNTTNTDNAN
Hydrolysis rate (k, h⁻¹)0.00210.150.0018
Primary pathwayNitro → NHOHMeisenheimer complexMethoxy substitution
Activation energy (kJ/mol)68.345.272.1
DNAN is more resistant due to electron-donating methoxy groups, while TNT reacts faster via σ-complex intermediates .

Methodological Considerations

  • Confounding factors in toxicity assays : Gut microbiota influence 2,4-DNT metabolism; germ-free rodents show reduced DNA adducts. Always pair in vivo studies with microbiome analysis .
  • Analytical interference : Co-eluting isomers (e.g., 2,6-DNT) require GC columns with polar stationary phases (e.g., DB-624) for resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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